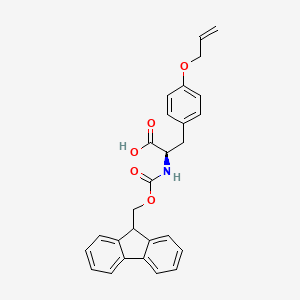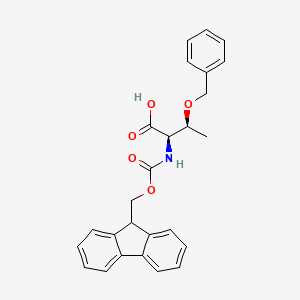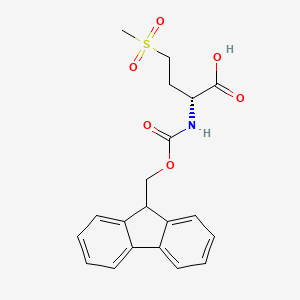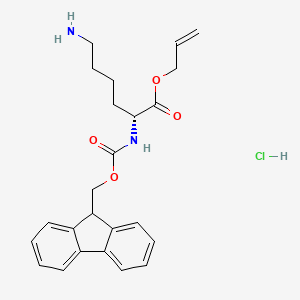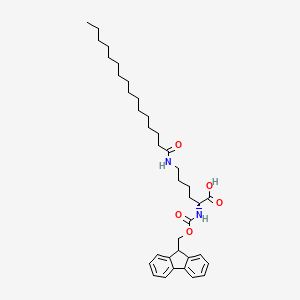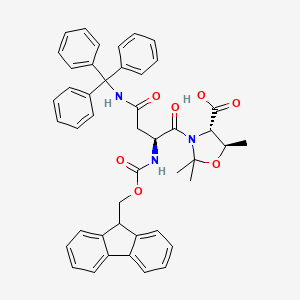
Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH
Vue d'ensemble
Description
Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is a peptide derivative that is used in a variety of synthetic and research applications. It is a synthetic peptide that has been used in a variety of scientific research studies and laboratory experiments. This peptide derivative is a combination of the amino acids Fmoc (Fluorenylmethoxycarbonyl) Asn (Asparagine), Thr (Threonine) and Psime (Psimethate) and Mepro (Methoxy-2-propyl). Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is a highly versatile compound that has been used in a variety of scientific research studies and laboratory experiments.
Applications De Recherche Scientifique
Solid-Phase Peptide Synthesis (SPPS)
Fmoc Strategy in SPPS : The Fmoc strategy is widely used in SPPS due to its efficiency and the mild conditions required for the deprotection of the Fmoc group. This approach enables the synthesis of complex peptides by sequentially adding protected amino acids to a growing chain anchored to a solid resin. Research has demonstrated the application of Fmoc-protected amino acids, including those with specific side chain protections like Trt (trityl), for synthesizing biologically relevant peptides, such as tau phosphopeptides related to Alzheimer's Disease research (Shapiro et al., 1996).
Orthogonal Protection Strategies : The development of orthogonally protected amino acids facilitates the synthesis of peptides with complex post-translational modifications. For instance, the synthesis of orthogonally protected l-threo-β-ethoxyasparagine demonstrates the capability to introduce specific side chain functionalities, a principle that can be applied to the synthesis of peptides with modified threonine residues (Spengler et al., 2010).
Applications in Biological Studies : The use of Fmoc-protected amino acids extends to the synthesis of peptides for biological studies, including the creation of phosphotyrosine-containing peptides for research in signaling pathways and disease mechanisms. Such synthetic peptides are crucial for understanding protein function and interaction in a cellular context (Kitas et al., 1989).
Advanced Synthesis Techniques : Research has also explored the development of novel protecting groups and synthesis techniques to improve the efficiency and yield of peptide synthesis. These advancements enable the creation of peptides with precise structural and functional properties required for therapeutic and diagnostic applications (Kar et al., 2020).
Propriétés
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52)/t29-,38+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJHPIXXMBAZHL-CRSWUFPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301100731 | |
| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH | |
CAS RN |
957780-59-5 | |
| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957780-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



